molecular formula C14H13FN4S B2703433 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 893933-19-2

1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine

Cat. No.: B2703433
CAS No.: 893933-19-2
M. Wt: 288.34
InChI Key: RKZOTEQENOAQNH-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine” is a compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrazolopyrimidines involves the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds . The yield of the synthesis process can reach up to 88% .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazolopyrimidine core with a fluorophenyl group at the 1-position and a propylsulfanyl group at the 4-position .


Chemical Reactions Analysis

Pyrazolopyrimidines can undergo various chemical reactions. For instance, when compounds were reacted with hydrazine hydrate in tetrahydrofuran at ambient temperature, they produced the corresponding derivatives .

Scientific Research Applications

Functional Fluorophores Development

Researchers have developed a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are used as strategic intermediates for creating novel functional fluorophores. These compounds exhibit significant fluorescence and photophysical properties, making them potential candidates for fluorescent probes in biological and environmental detection applications Juan C Castillo, Alexis Tigreros, J. Portilla, 2018.

Cognitive Impairment Treatment

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized, showing potent inhibition against phosphodiesterase 1 (PDE1). This inhibition is relevant for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, highlighting the therapeutic potential of these compounds in the central nervous system disorders Peng Li, Hailin Zheng, Jun Zhao, et al., 2016.

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed for labeling with fluorine-18. This development facilitates in vivo imaging using positron emission tomography (PET), demonstrating the compound's potential in medical diagnostics and research F. Dollé, F. Hinnen, Annelaure Damont, et al., 2008.

Antimicrobial Activity

Some derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their antibacterial activity. The study found that certain derivatives show promising results against various bacterial strains, suggesting potential use in developing new antibacterial agents S. Rostamizadeh, Masoomeh Nojavan, R. Aryan, et al., 2013.

Novel Antimicrobials Against Gram-positive Bacteria

Research into 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones, a new class of dGTP analogues, has shown inhibition of DNA polymerase III in Staphylococcus aureus and other Gram-positive bacteria. These findings suggest these compounds as a novel class of antimicrobials with promising activities against Gram-positive bacterial infections Amjad Ali, G. Taylor, K. Ellsworth, et al., 2003.

Future Directions

The future directions in the research of pyrazolopyrimidines could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a potential area of research .

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes . Additionally, it has been suggested to have potential inhibitory effects on protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

The effects of this compound on cellular processes are significant. It has been reported to inhibit the growth of certain cell lines . Furthermore, it has been suggested to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It has been reported to inhibit protein kinases, which could lead to changes in cell growth, differentiation, migration, and metabolism .

Temporal Effects in Laboratory Settings

It has been reported to suppress inflammation in different mouse models , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, it has been shown to suppress inflammation in different mouse models , indicating potential dose-dependent effects.

Metabolic Pathways

It is known that pyrimidine derivatives can inhibit protein kinases, which play a crucial role in various metabolic pathways .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZOTEQENOAQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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